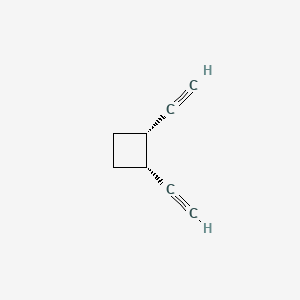
(1R,2S)-1,2-diethynylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1,2-diethynylcyclobutane is a chiral organic compound characterized by its unique structure, which includes a cyclobutane ring substituted with ethynyl groups at the 1 and 2 positions. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclobutane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-diethynylcyclobutane typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutane derivatives that have suitable leaving groups at the 1 and 2 positions.
Substitution Reaction: The leaving groups are replaced with ethynyl groups through a nucleophilic substitution reaction. Common reagents for this step include ethynyl lithium or ethynyl magnesium bromide.
Purification: The product is purified using techniques such as column chromatography to isolate the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for reaction monitoring and control.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-1,2-diethynylcyclobutane undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: Reduction of the ethynyl groups can yield alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where the ethynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkanes.
Applications De Recherche Scientifique
(1R,2S)-1,2-diethynylcyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in stereochemistry and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which (1R,2S)-1,2-diethynylcyclobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-1,2-dibromocyclobutane: Similar in structure but with bromine substituents instead of ethynyl groups.
(1R,2S)-1,2-dihydroxycyclobutane: Contains hydroxyl groups, making it more polar and reactive in different chemical environments.
Uniqueness
(1R,2S)-1,2-diethynylcyclobutane is unique due to its ethynyl substituents, which confer distinct electronic properties and reactivity compared to similar compounds. This makes it valuable in specialized applications where these properties are advantageous.
Propriétés
Numéro CAS |
53356-63-1 |
|---|---|
Formule moléculaire |
C8H8 |
Poids moléculaire |
104.15 g/mol |
Nom IUPAC |
(1S,2R)-1,2-diethynylcyclobutane |
InChI |
InChI=1S/C8H8/c1-3-7-5-6-8(7)4-2/h1-2,7-8H,5-6H2/t7-,8+ |
Clé InChI |
IUCJBQSKIYAXIK-OCAPTIKFSA-N |
SMILES isomérique |
C#C[C@H]1CC[C@H]1C#C |
SMILES canonique |
C#CC1CCC1C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


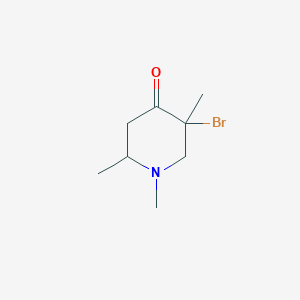
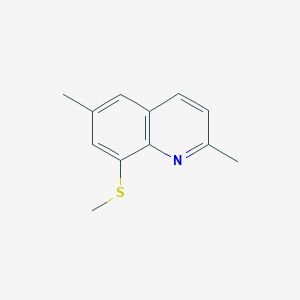

![Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane](/img/structure/B14639069.png)


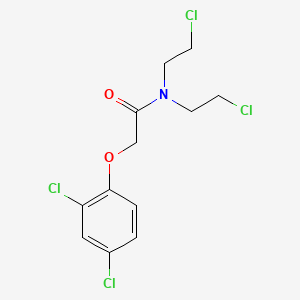
![[6-[3,4-Dihydroxy-2,5-bis[[2,4,6-tri(propan-2-yl)phenyl]sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-tri(propan-2-yl)benzenesulfonate](/img/structure/B14639085.png)
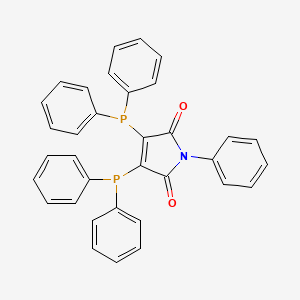



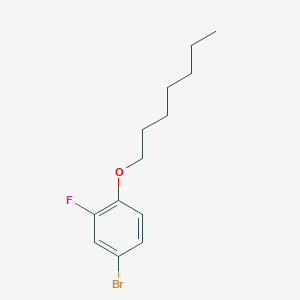
![1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-](/img/structure/B14639122.png)
